2-((4-Propylcyclohexyl)amino)ethan-1-ol
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Overview
Description
2-((4-Propylcyclohexyl)amino)ethan-1-ol is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is characterized by the presence of a propylcyclohexyl group attached to an aminoethanol moiety. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Propylcyclohexyl)amino)ethan-1-ol typically involves the reaction of 4-propylcyclohexylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Propylcyclohexyl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-((4-Propylcyclohexyl)amino)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-((4-Propylcyclohexyl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylcyclohexyl)amino)ethan-1-ol
- 2-((4-Ethylcyclohexyl)amino)ethan-1-ol
- 2-((4-Butylcyclohexyl)amino)ethan-1-ol
Uniqueness
2-((4-Propylcyclohexyl)amino)ethan-1-ol is unique due to the presence of the propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interactions with other molecules .
Biological Activity
2-((4-Propylcyclohexyl)amino)ethan-1-ol, also known as propylcyclohexylaminoethanol, is an organic compound with the molecular formula C₁₁H₂₃NO and a molecular weight of 185.31 g/mol. Its unique structure features a propylcyclohexyl group attached to an aminoethanol moiety, which is significant for its biological activity. This compound is being investigated for its potential therapeutic applications, particularly in modulating receptor interactions and influencing biological systems.
The compound can be synthesized through the reaction of 4-propylcyclohexylamine with ethylene oxide, often using a Lewis acid catalyst to enhance yield and purity. The synthesis involves purification steps such as distillation and recrystallization to ensure high-quality products.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity, particularly in its interactions with various receptors and enzymes. The compound's mechanism of action may involve:
- Receptor Modulation : It has been shown to bind to specific receptors, potentially leading to therapeutic effects.
- Influence on Biomolecules : The compound may affect the activity of enzymes and other biomolecules, which could have implications for drug development.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. Below is a table summarizing these comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-((4-Methylcyclohexyl)amino)ethan-1-ol | C₁₁H₁₉NO | Contains a methyl group instead of propyl |
2-((4-Ethylcyclohexyl)amino)ethan-1-ol | C₁₂H₂₁NO | Ethyl group provides different steric properties |
2-((4-Butylcyclohexyl)amino)ethan-1-ol | C₁₃H₂₃NO | Larger butyl group affects solubility and reactivity |
The presence of the propyl group in this compound enhances its reactivity and potential applications compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Receptor Interaction Studies : Research has indicated that this compound can modulate receptor interactions, suggesting its potential as a therapeutic agent in conditions where receptor modulation is beneficial.
- In Vitro and In Vivo Evaluations : Investigations into the compound's effects on isolated tissues have demonstrated its ability to influence cardiovascular parameters, highlighting its potential for treating cardiovascular diseases.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, warranting further research into its use as an antimicrobial agent.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2-[(4-propylcyclohexyl)amino]ethanol |
InChI |
InChI=1S/C11H23NO/c1-2-3-10-4-6-11(7-5-10)12-8-9-13/h10-13H,2-9H2,1H3 |
InChI Key |
MACBPINKRQABRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)NCCO |
Origin of Product |
United States |
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